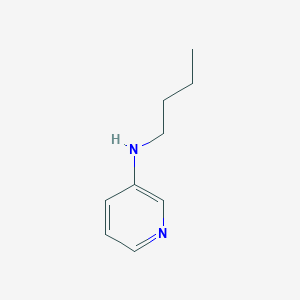

N-butylpyridin-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-butylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-3-7-11-9-5-4-6-10-8-9/h4-6,8,11H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGVVRABHWIOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314387 | |

| Record name | N-Butyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25560-11-6 | |

| Record name | N-Butyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25560-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of N-butylpyridin-3-amine

Compound Intelligence Report for Medicinal Chemistry & Process Development

Executive Summary

N-Butylpyridin-3-amine (CAS: 25560-11-6) is a secondary aminopyridine intermediate critical to the synthesis of epigenetic modulators (HDAC and JmjC-KDM inhibitors) and transition metal ligands.[1][2][3][4] Structurally, it consists of a pyridine ring substituted at the 3-position with a secondary butylamine group.[1][4] This specific substitution pattern confers unique electronic properties, distinguishing it from its 2- and 4-isomers by maintaining the basicity of the ring nitrogen while modulating the nucleophilicity of the exocyclic amine.[1][4] This guide details its physicochemical profile, validated synthesis protocols, and reactivity logic for drug development applications.[1][4]

Chemical Identity & Physicochemical Properties[1][4][5][6]

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | N-Butylpyridin-3-amine |

| Common Synonyms | 3-(Butylamino)pyridine; 3-Butylaminopyridine |

| CAS Registry Number | 25560-11-6 |

| SMILES | CCCCNc1cccnc1 |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

Physicochemical Profile

Note: Experimental values are scarce for this specific intermediate; data below synthesizes available experimental fragments and high-confidence QSAR predictions.

| Property | Data / Prediction | Technical Insight |

| Appearance | Pale yellow to brown oil | Oxidizes slightly upon air exposure; store under inert gas.[1][4] |

| Boiling Point | ~260–270 °C (760 mmHg) | Predicted based on N-ethylpyridin-3-amine trends.[1][4] |

| Solubility | Soluble in DCM, MeOH, DMSO | Moderate lipophilicity allows easy organic extraction.[1][4] |

| pKa (Ring N) | ~5.8 – 6.0 | The 3-amino group is electron-donating (+R effect), slightly increasing ring basicity compared to pyridine (pKa 5.2).[1][4] |

| pKa (Amine N) | < 1.0 (Estimated) | The exocyclic nitrogen lone pair is delocalized into the pyridine ring, rendering it non-basic in aqueous media.[1][4] |

| LogP | 2.3 ± 0.2 | Suitable for CNS-active drug scaffolds (blood-brain barrier penetration).[1][4] |

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of N-butylpyridin-3-amine. Route A (Reductive Amination) is preferred for cost-effective scale-up, while Route B (Buchwald-Hartwig Coupling) is utilized when accessing complex derivatives or avoiding aldehyde handling.[1][4]

Route A: Reductive Amination (Standard Protocol)

This method utilizes 3-aminopyridine and butyraldehyde (butanal).[1][4] It proceeds via an imine intermediate, reduced in situ by sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[4]

-

Reagents: 3-Aminopyridine (1.0 eq), Butyraldehyde (1.1 eq), NaBH₃CN (1.5 eq), Acetic Acid (cat.), Methanol.[4]

-

Mechanism: Formation of the Schiff base followed by hydride transfer.[1][4]

Step-by-Step Protocol:

-

Imine Formation: Charge a reaction vessel with 3-aminopyridine dissolved in anhydrous methanol (0.5 M).

-

Activation: Add catalytic acetic acid (AcOH) to adjust pH to ~5–6.

-

Addition: Add butyraldehyde dropwise at 0 °C. Stir for 1–2 hours to ensure imine formation.

-

Reduction: Add NaBH₃CN portion-wise at 0 °C. Caution: Exothermic; potential HCN evolution if pH drops too low.[1]

-

Workup: Quench with aqueous NaHCO₃. Extract with dichloromethane (DCM).[4] Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][4][5]

-

Purification: Flash column chromatography (EtOAc/Hexane) if necessary, though high purity (>95%) is often achieved crude.[4]

Route B: Pd-Catalyzed C-N Cross-Coupling

Used for high-value analogues, this route couples 3-bromopyridine with n-butylamine using a Palladium catalyst.[1][4]

-

Catalyst System: Pd(OAc)₂ / BINAP or precatalysts like tBuXPhos Pd G3.[1][4]

-

Solvent: Toluene or Dioxane, 80–100 °C.[4]

Synthesis Workflow Visualization

The following diagram illustrates the logic flow for the Reductive Amination pathway, highlighting the critical intermediate control point.

[4]

Reactivity & Stability Profile

Understanding the dual-nitrogen nature of this molecule is vital for downstream chemistry.[1][4]

Differential Basicity (The "Nitrogen Paradox")

Unlike aliphatic diamines, the two nitrogens in N-butylpyridin-3-amine have vastly different reactivities:

-

Ring Nitrogen (N1): The most basic site (sp² hybridized, lone pair orthogonal to the π-system).[4] Protonation occurs here first.[1][4]

-

Exocyclic Amine (N-Exo): The lone pair is conjugated into the pyridine ring (resonance).[1][4] It is weakly nucleophilic compared to a standard secondary amine but can still participate in acylation or alkylation if forced.[1][4]

Electrophilic Aromatic Substitution (EAS)

The 3-amino group activates the pyridine ring, directing electrophiles primarily to the 2-position (ortho to the amino group) and secondarily to the 6-position .[1][4]

-

Implication: If attempting to halogenate the ring, expect mixtures of C2 and C6 substitution unless blocking groups are used.[1][4]

Applications in Medicinal Chemistry

Epigenetic Modulation (HDAC & KDM Inhibitors)

The N-butylpyridin-3-amine motif serves as a crucial "cap" or "linker" in histone deacetylase (HDAC) and lysine demethylase (KDM) inhibitors.[1][4]

-

Mechanism: The pyridine nitrogen often acts as a surface recognition element or a weak metal-coordinating group (Zn²⁺ in HDACs, Fe²⁺ in KDMs) within the enzyme active site.[1][4]

-

SAR Insight: The butyl chain provides hydrophobic bulk to fill the enzyme's channel, while the 3-amino linkage offers a rigid vector compared to flexible benzyl linkers.[1]

Ligand Design

In organometallic chemistry, this molecule acts as a monodentate ligand.[1][4] The steric bulk of the N-butyl group at the 3-position influences the "cone angle" of metal complexes, useful for tuning catalytic activity in nickel or palladium systems.[1][4]

Structural Activity Relationship (SAR) Logic

The following diagram depicts how the molecule's features map to biological targets.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |

| STOT-SE | H335 | May cause respiratory irritation.[1][4] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][4]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation (darkening of color).

-

Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[1][4]

References

-

Chemical Identity & CAS Verification

-

Synthesis (Reductive Amination Protocol)

-

Synthesis (Buchwald-Hartwig Coupling)

-

Medicinal Chemistry Applications

-

Safety Data

Sources

- 1. 32405-70-2|N-Ethylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. 26861-23-4,1-Methyl-1H-benzo[d][1,2,3]triazol-6-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 52896-81-8|N,N-Diethylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 4. Tbuxphos PD G3 | 1447963-75-8 | Benchchem [benchchem.com]

- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

N-Butylpyridin-3-amine: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of N-butylpyridin-3-amine, a heterocyclic amine with significant potential as a building block in medicinal chemistry and materials science. While not as extensively documented as some of its structural isomers, its unique combination of a pyridine core and a flexible butyl-amino substituent makes it a compound of interest for researchers and drug development professionals. This document will cover its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on providing practical insights and methodologies.

Chemical Identity and Nomenclature

N-butylpyridin-3-amine is a derivative of 3-aminopyridine where one of the hydrogen atoms of the amino group is substituted with a butyl group. This substitution significantly influences the compound's lipophilicity and steric profile, which in turn can modulate its biological activity and chemical reactivity.

Table 1: Chemical Identifiers for N-Butylpyridin-3-amine

| Identifier | Value | Source |

| CAS Number | 25560-11-6 | BLD Pharm |

| Molecular Formula | C₉H₁₄N₂ | - |

| IUPAC Name | N-butylpyridin-3-amine | - |

Synonyms:

-

3-(Butylamino)pyridine

-

N-Butyl-3-pyridinamine

Physicochemical Properties

Detailed experimental data for N-butylpyridin-3-amine is not widely available in the public domain. However, we can infer its properties based on its structural analogues, such as 3-butylpyridine and N-propyl-3-pyridinamine.[1][2] The introduction of the butylamino group is expected to increase the boiling point and water solubility compared to 3-butylpyridine due to hydrogen bonding capabilities, while the butyl chain will contribute to its solubility in organic solvents.[1]

Table 2: Predicted and Inferred Physicochemical Properties of N-Butylpyridin-3-amine

| Property | Predicted/Inferred Value | Basis for Inference |

| Molecular Weight | 150.22 g/mol | Calculated |

| Appearance | Colorless to pale yellow liquid | Analogy with 3-butylpyridine and N-propyl-3-pyridinamine[1][2][3] |

| Boiling Point | > 214 °C | Higher than 3-butylpyridine due to the amino group[2] |

| Solubility | Soluble in polar organic solvents | Analogy with N-propyl-3-pyridinamine[1] |

| pKa | ~5-6 | Similar to other pyridine derivatives[2] |

Synthesis of N-Butylpyridin-3-amine: A Practical Workflow

The synthesis of N-butylpyridin-3-amine can be achieved through the N-alkylation of 3-aminopyridine. A robust and scalable method for the mono-alkylation of aminopyridines involves reductive amination using an aldehyde and a reducing agent. An alternative facile method utilizes a carboxylic acid and sodium borohydride.

Reductive Amination Approach

This is a widely used and generally high-yielding method for the synthesis of secondary amines.

Caption: Reductive amination workflow for the synthesis of N-butylpyridin-3-amine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a round-bottom flask, add 3-aminopyridine (1.0 eq) and dichloromethane (DCM) to make a 0.5 M solution.

-

Addition of Aldehyde: Add butyraldehyde (1.1 eq) to the solution and stir for 1 hour at room temperature to form the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically complete within 24 hours.

-

Workup: Quench the reaction by adding a 20% (w/v) aqueous solution of sodium hydroxide. Separate the organic layer and extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material and the formation of the desired product.

N-Alkylation using Carboxylic Acid and Sodium Borohydride

This method provides a convenient alternative to reductive amination.

Experimental Protocol: Carboxylic Acid and Borohydride Reduction

-

Reaction Setup: In a suitable flask, dissolve 3-aminopyridine (1.0 eq) in an appropriate solvent.

-

Addition of Reagents: Add butanoic acid (1.0 eq) followed by the portion-wise addition of sodium borohydride (3.0 eq) while maintaining the temperature at 40-50 °C.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS.

-

Workup and Purification: Once the reaction is complete, perform an aqueous workup and extract the product with a suitable organic solvent. The crude product is then purified by column chromatography.

Causality: The use of a carboxylic acid in this context leads to the in-situ formation of an amide intermediate, which is then reduced by sodium borohydride to the corresponding secondary amine. This one-pot procedure can be more efficient than the two-step reductive amination process.

Applications in Drug Discovery and Development

While specific applications for N-butylpyridin-3-amine are not extensively reported, its structural motifs are prevalent in a wide range of biologically active compounds. N-alkylated aminopyridines are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

The introduction of an N-butyl group can serve several purposes in drug design:

-

Modulation of Lipophilicity: The butyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Fine-tuning of Receptor Binding: The size and conformation of the butyl group can influence how the molecule interacts with its biological target, potentially leading to increased potency or selectivity.

-

Scaffold for Further Elaboration: The secondary amine provides a reactive handle for the introduction of further chemical diversity, allowing for the generation of libraries of related compounds for screening.

Caption: Role of N-butylpyridin-3-amine in drug discovery.

Conclusion

N-butylpyridin-3-amine represents a valuable, yet underexplored, chemical entity for researchers in drug discovery and materials science. Its straightforward synthesis from readily available starting materials, combined with the versatile chemical handles it possesses, makes it an attractive building block for the creation of novel molecular architectures. The insights and protocols provided in this guide are intended to empower scientists to explore the full potential of this promising compound in their research endeavors.

References

Sources

Technical Guide: Physicochemical Profiling and Basicity of N-Butylpyridin-3-amine

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the acid-base properties of N-butylpyridin-3-amine , a structural motif frequently encountered in medicinal chemistry as a scaffold for kinase inhibitors and ion channel modulators.[1]

The core basicity of this molecule is defined by the pyridine ring nitrogen , not the exocyclic amine.[2] While specific experimental data for this derivative is often proprietary, Structure-Activity Relationship (SAR) principles place its primary pKa in the 6.1 – 6.4 range, representing a basicity enhancement over the parent 3-aminopyridine (

This document details the structural causality of these values, provides a robust potentiometric titration protocol for validation, and outlines the pharmaceutical implications for solubility and salt selection.

Part 1: Structural Analysis & Theoretical Basicity[1]

To understand the pKa profile of N-butylpyridin-3-amine, one must deconstruct the electronic environment of its two nitrogen centers.

The Dual-Nitrogen System

The molecule contains two potential protonation sites:

-

N1 (Endocyclic/Ring Nitrogen):

hybridized.[1] The lone pair lies in the plane of the ring, orthogonal to the -

N2 (Exocyclic/Amine Nitrogen):

hybridized (formally), but possesses significant

The Dominant Protonation Site

Contrary to aliphatic amines (

Consequently, protonation occurs exclusively at the Ring Nitrogen (N1) under physiological conditions.

The "Butyl Boost" (Inductive Effect)

The substitution of a butyl group on the exocyclic amine alters the basicity relative to the parent 3-aminopyridine:

-

3-Aminopyridine (

): The amino group is an Electron Donating Group (EDG) by resonance, stabilizing the positive charge on the ring nitrogen upon protonation.[2] -

N-Butylpyridin-3-amine (

predicted): The butyl group exerts a positive inductive effect (+I), pushing electron density toward the exocyclic nitrogen.[1] This increased density is relayed to the ring nitrogen via the

Part 2: Quantitative pKa Data

The following table summarizes the comparative basicity, grounding the N-butyl derivative within established literature values.

| Compound | Structure | Primary pKa (Ring N) | Secondary pKa (Exocyclic N) | Electronic Driver |

| Pyridine | Unsubstituted | 5.23 | N/A | Baseline aromaticity |

| 3-Aminopyridine | Primary Amine | 5.98 | ~ -1.5 | Resonance donation (+R) |

| N-Butylpyridin-3-amine | Secondary Amine | 6.1 – 6.4 (Pred.) | < 0 | Resonance (+R) & Induction (+I) |

| 4-Dimethylaminopyridine (DMAP) | Tertiary Amine | 9.60 | < 0 | Strong Resonance (Para) |

Note: The "Secondary pKa" refers to the protonation of the exocyclic amine, which only occurs in super-acidic media (e.g., concentrated

Part 3: Experimental Determination Protocols

For drug development applications, reliance on predicted values is insufficient.[1] The following protocol outlines the Potentiometric Titration method, the "Gold Standard" for pKa determination of bases with moderate solubility.

Principle

The method involves titrating the weak base (B) with a strong acid (HCl). The pH is monitored as a function of titrant volume.[4][5][6] The inflection point (equivalence point) and the half-equivalence point (where

Reagents & Equipment[1]

-

Instrument: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) or high-precision pH meter.[1]

-

Titrant: 0.1 M HCl (Standardized).

-

Solvent: Carbonate-free distilled water (degassed).[1] Note: If solubility is

, use a co-solvent method (Methanol/Water) and extrapolate to 0% organic. -

Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).[1]

Step-by-Step Workflow

-

Calibration: Calibrate the glass electrode using a minimum of 3 buffers (pH 4.01, 7.00, 10.01) at the experimental temperature (usually

). -

Sample Preparation: Dissolve approximately

mmol of N-butylpyridin-3-amine in 20 mL of the ISA solution. Ensure complete dissolution. -

Acidification (Optional): If starting from the free base, the pH will be alkaline. If starting from a salt (e.g., HCl salt), titrate with NaOH instead.[1]

-

Titration: Add 0.1 M HCl in small increments (e.g., 10-50

). Wait for electrode stability ( -

Data Collection: Continue titration until pH drops below 2.5 to ensure the full profile is captured.

Visualization of Workflow

Figure 1: Decision tree and workflow for the potentiometric determination of pKa.

Part 4: Pharmaceutical Implications[1]

Understanding the basicity of N-butylpyridin-3-amine is critical for optimizing the physicochemical properties of drug candidates containing this moiety.[1]

Solubility Profile

The molecule exhibits pH-dependent solubility ("intrinsic solubility" vs. "kinetic solubility").[1]

-

pH > 7.4: The molecule exists primarily as the neutral free base (B). Solubility is limited by the lipophilicity of the butyl chain and the aromatic ring.

-

pH < 5.0: The ring nitrogen protonates (

).[1] Solubility increases drastically (often

Lipophilicity (LogD)

The distribution coefficient (LogD) will shift with pH.[1]

-

LogP (Neutral): Estimated ~2.5 (Moderate lipophilicity due to butyl chain).[1]

-

LogD (pH 2.0): Significantly lower (< 0.5), as the ionized species partitions into the aqueous phase.

-

Implication: Absorption in the stomach (pH 1-2) will be solubility-driven, while intestinal absorption (pH 6.5-7.[1]4) will be permeability-driven (neutral species).[1]

Salt Selection Strategy

Because the pKa is

-

Recommended Counter-ions: Hydrochloride, Mesylate, or Sulfate.[1]

-

Avoid: Weak acids (e.g., Acetate, pKa 4.[1]76) as they may not provide a sufficient

(Rule of thumb:

Protonation Equilibrium Diagram

Figure 2: The ionization equilibrium shift relative to physiological pH.

References

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Source for Pyridine and 3-Aminopyridine baseline data).

-

Albert, A., & Goldacre, R. (1946).[1] The nature of the amino-group in aminoacridines. Journal of the Chemical Society, 706-713. Link[1]

-

Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link (Standard reference for pKa titration protocols).[1]

-

PubChem. (2024).[1][7] Compound Summary for CID 10874 (3-Butylpyridine) and CID 10009 (3-Aminopyridine). National Library of Medicine.[1] Link

-

Reijenga, J., et al. (2013).[1] The determination of pKa values by chromatography. Journal of Chromatography A, 1155-1172.[1] Link

Sources

- 1. 3-Butylpyridine | C9H13N | CID 10874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.fsu.edu [chem.fsu.edu]

- 5. wongchemistry.weebly.com [wongchemistry.weebly.com]

- 6. quora.com [quora.com]

- 7. 3-(aminomethyl)-N-butylpyridin-2-amine | C10H17N3 | CID 57474518 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-butylpyridin-3-amine molecular weight and formula

CAS Registry Number: 25560-11-6

Molecular Formula:

Executive Summary

N-Butylpyridin-3-amine (also identified as N-butyl-3-aminopyridine or 3-(butylamino)pyridine) is a secondary heteroaromatic amine serving as a critical intermediate in medicinal chemistry and coordination catalysis.[3][4] Distinguished by its 3-aminopyridine core , this molecule acts as a privileged scaffold in the design of kinase inhibitors, particularly targeting the ATP-binding hinge region of enzymes such as FGFR , CDK2 , and BTK .

Beyond pharmaceutical applications, the compound functions as a tunable ligand in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), where the pyridine nitrogen provides sigma-donation while the secondary amine offers steric modulation. This guide synthesizes the physicochemical properties, synthetic protocols, and therapeutic utility of N-butylpyridin-3-amine for research professionals.

Part 1: Physicochemical Identity

The following data consolidates experimental and predicted values for N-butylpyridin-3-amine.

| Property | Value | Confidence/Source |

| CAS Number | 25560-11-6 | Verified (Catalog) |

| IUPAC Name | N-butylpyridin-3-amine | Standard |

| SMILES | CCCCNc1cccnc1 | Structural Derivation |

| Molecular Weight | 150.22 g/mol | Calculated |

| Exact Mass | 150.1157 Da | Calculated |

| Appearance | Pale yellow to brown liquid | Analogous (N-propyl homolog) |

| Boiling Point | ~260–270 °C (760 mmHg) | Predicted (vs. 3-AP bp 248°C) |

| pKa (Pyridine N) | ~6.0 | Predicted (e- donating alkyl effect) |

| LogP | ~2.1 | Predicted (XLogP3) |

| Solubility | Soluble in DCM, MeOH, DMSO | Experimental Heuristic |

Part 2: Synthetic Methodologies

To ensure high purity and yield, two primary pathways are recommended. Method A (Reductive Amination) is preferred for operational simplicity and cost-effectiveness, while Method B (Pd-Catalyzed Coupling) is reserved for cases requiring orthogonal functional group tolerance.

Method A: Reductive Amination (Standard Protocol)

Rationale: This route avoids the formation of regioisomers common in direct alkylation and utilizes mild reducing agents to preserve the pyridine ring.

Reagents: 3-Aminopyridine (1.0 eq), Butyraldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).

-

Imine Formation: Dissolve 3-aminopyridine in 1,2-dichloroethane (DCE) under

atmosphere. Add butyraldehyde and catalytic acetic acid. Stir at room temperature for 2 hours. -

Reduction: Cool the mixture to 0°C. Add STAB portion-wise to prevent exotherms.

-

Quench & Workup: After 12 hours, quench with saturated aqueous

. Extract with DCM ( -

Purification: Dry organic layer over

, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Method B: Buchwald-Hartwig Cross-Coupling

Rationale: utilized when starting from 3-halopyridines, useful for late-stage functionalization.

Reagents: 3-Bromopyridine, n-Butylamine,

Synthesis Workflow Visualization

Figure 1: Dual synthetic pathways for N-butylpyridin-3-amine. The reductive amination route (top) is generally preferred for scalability.

Part 3: Structural Analysis & Spectroscopy

Verification of the synthesized product relies on distinct spectroscopic signatures.

-

NMR (400 MHz,

-

Pyridine Ring: Look for 4 distinct aromatic signals. The proton at C2 (between N and NH) will be a singlet/fine doublet around

8.0–8.2 ppm. The C6 proton appears as a doublet ~ -

Amine Proton (-NH-): Broad singlet, typically

3.5–4.5 ppm (concentration dependent). -

Butyl Chain:

-

-

-

-

-

: Triplet ~

-

-

-

-

Mass Spectrometry (ESI+):

-

[M+H]+: Calculated 151.12; Observed 151.1.

-

Fragmentation: Loss of propyl group (M-43) may be observed in EI modes.

-

Part 4: Applications in Drug Discovery[5]

N-butylpyridin-3-amine is a bioisostere for aniline derivatives, offering improved solubility and metabolic stability. Its primary utility lies in kinase inhibition.

Mechanism of Action: The Hinge Binder

In many protein kinases (e.g., FGFR , p38 MAPK ), the adenine ring of ATP binds to the "hinge region" via hydrogen bonds. The 3-aminopyridine moiety mimics this interaction:

-

Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor .

-

Exocyclic Amine (NH): Acts as a Hydrogen Bond Donor .

This "Donor-Acceptor" motif is critical for potency. The N-butyl group projects into the hydrophobic pocket (Gatekeeper region or Solvent Front), providing selectivity based on the pocket's size.

Pharmacophore Visualization

Figure 2: Pharmacophore mapping of N-butylpyridin-3-amine within a generic kinase binding site.

Part 5: Safety & Handling

-

GHS Classification:

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Pyridine derivatives can be toxic if ingested or absorbed.

-

Skin/Eye Irritation: Category 2. Causes serious eye irritation.

-

-

Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert gas (

or Ar) to prevent oxidation of the amine, which can lead to N-oxide formation or darkening (quinone-like impurities).

References

-

BLD Pharm. (n.d.). N-Butylpyridin-3-amine Product Page (CAS 25560-11-6).[1][2][3][4] Retrieved from

-

Accela Chem. (n.d.). Catalog Entry: N-butylpyridin-3-amine. Retrieved from

-

BenchChem. (n.d.).[5] Tbuxphos PD G3 Catalyst Data (referencing N-butylpyridin-3-amine synthesis). Retrieved from

-

PubChem. (2025). 3-Butylpyridine Compound Summary (for physicochemical comparison). National Library of Medicine. Retrieved from

-

Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from

Sources

- 1. 25560-12-7|N-Propylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. 52896-81-8|N,N-Diethylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. 26861-23-4,1-Methyl-1H-benzo[d][1,2,3]triazol-6-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1248156-12-8|N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

solubility profile of N-butylpyridin-3-amine in organic solvents

An In-depth Technical Guide to the Solubility Profile of N-butylpyridin-3-amine in Organic Solvents

Abstract

N-butylpyridin-3-amine is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or chemical intermediate, its solubility profile is a critical physicochemical parameter that governs its behavior in synthesis, formulation, and biological systems. This guide provides a comprehensive technical overview of the theoretical and practical aspects of the solubility of N-butylpyridin-3-amine in various organic solvents. We delve into the molecular characteristics influencing its solubility, provide a predictive framework for its behavior in different solvent classes, and present a detailed, self-validating experimental protocol for its quantitative determination. Furthermore, this document explores modern in silico approaches for solubility prediction, offering a holistic perspective for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-butylpyridin-3-amine and Its Solubility

Substituted aminopyridines are privileged scaffolds in drug discovery, appearing in a wide array of therapeutic agents.[1] N-butylpyridin-3-amine, possessing a secondary amine and a pyridine ring, combines functionalities that can engage in various intermolecular interactions, making it a versatile building block. The amine group, in particular, is a common feature in drugs, often contributing to improved solubility and biological activity.[2]

The solubility of a compound is a cornerstone of drug development and chemical process design. It directly impacts:

-

Reaction Kinetics: For synthesis, reactants must be in the same phase, making solvent selection critical for reaction efficiency.

-

Purification: Techniques like crystallization and chromatography are fundamentally dependent on differential solubility.

-

Formulation: The ability to create stable, bioavailable drug formulations hinges on understanding and controlling the API's solubility.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is intimately linked to its solubility in both aqueous and lipid environments.

This guide serves as a senior application scientist's perspective on establishing a robust solubility profile for N-butylpyridin-3-amine, emphasizing the causality behind experimental design and the integration of predictive methodologies.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] To predict the solubility of N-butylpyridin-3-amine, we must first analyze its molecular structure and the types of intermolecular forces it can exhibit.

Molecular Structure Analysis:

N-butylpyridin-3-amine has a dual character:

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is sp² hybridized and has a lone pair of electrons, making it a hydrogen bond acceptor. The ring itself is aromatic and contributes to van der Waals forces.

-

The N-butyl Amino Group: The secondary amine (-NH-) group is polar and can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen's lone pair).[4] The n-butyl group is a non-polar alkyl chain that introduces hydrophobicity and increases van der Waals interactions.

The interplay between the polar, hydrogen-bonding capable amine and pyridine moieties and the non-polar butyl chain dictates its solubility. The overall molecule is polar. Generally, amines are soluble in less polar solvents like ether, alcohol, and benzene.[5] The solubility of aliphatic amines in organic solvents is significant, especially in polar ones.[4]

Predicted Solubility Profile of N-butylpyridin-3-amine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in strong hydrogen bonding with both the pyridine nitrogen and the N-H group of the amine, effectively solvating the molecule. The interaction with the polar parts of the molecule overcomes the non-polar contribution of the butyl group.[3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the amine's N-H group. Their polarity effectively solvates the polar regions of the molecule. Most organic compounds are generally soluble in solvents like ethanol or acetone.[3] |

| Non-Polar Aromatic | Benzene, Toluene | Moderate to High | The aromatic rings of these solvents can interact with the pyridine ring of N-butylpyridin-3-amine via π-π stacking. Aromatic amines tend to be more soluble in aromatic solvents.[3] 3-Aminopyridine is known to be soluble in benzene.[6] |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The primary interaction here is between the non-polar butyl chain and the aliphatic solvent via van der Waals forces. The polar amine and pyridine head will have unfavorable interactions with the non-polar solvent, limiting overall solubility. The solubility of a polar molecule like methylamine in a non-polar solvent like hexane is not good.[3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are weakly polar and can act as weak hydrogen bond acceptors. They are excellent solvents for a wide range of organic compounds, including those with moderate polarity like N-butylpyridin-3-amine. |

Experimental Protocol for Solubility Determination

To generate reliable, quantitative data, a standardized and self-validating protocol is essential. The isothermal shake-flask method is a gold standard for solubility measurement due to its simplicity and accuracy.

Experimental Workflow Diagram

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology

This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached and measured.

-

Materials and Equipment:

-

N-butylpyridin-3-amine (purity >98%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker/incubator

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Preparation of Standard Curve:

-

Causality: A precise standard curve is crucial for accurate quantification.

-

Prepare a stock solution of N-butylpyridin-3-amine in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions to create a series of standards (e.g., 5-6 concentrations) that bracket the expected solubility range.

-

Inject each standard into the HPLC and record the peak area.

-

Plot peak area vs. concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c). An R² value >0.995 is required for trustworthiness.

-

-

Equilibration:

-

Causality: The goal is to achieve a saturated solution in thermodynamic equilibrium. Adding excess solid ensures saturation is reached and maintained.

-

Add an excess amount of N-butylpyridin-3-amine to a vial (e.g., 20 mg). The solid should be clearly visible.

-

Accurately add a known volume of the test solvent (e.g., 2 mL).

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be run by taking samples at 12, 24, 36, and 48 hours to confirm the concentration has plateaued.

-

-

Sampling and Analysis:

-

Causality: Proper sampling prevents contamination from undissolved solids and avoids temperature-induced precipitation, which would invalidate the results.

-

Stop agitation and allow the vials to rest in the incubator for at least 2 hours for the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. The first few drops should be discarded to saturate the filter material.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the standard curve.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

-

Calculation and Validation:

-

Use the peak area and the standard curve equation to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the final solubility in the original solvent (e.g., in mg/mL or mol/L).

-

Self-Validation Check: After sampling, visually inspect the vial to confirm that excess solid material remains. If no solid is present, the experiment is invalid for that sample, and it must be repeated with more solute.[7]

-

Advanced Approaches: In Silico Solubility Prediction

In modern drug discovery and process development, computational models are increasingly used to predict solubility, saving significant time and resources.[8] These methods can rapidly screen vast numbers of solvents or compound derivatives.

-

Descriptor-Based Models: These models use calculated molecular descriptors (e.g., molecular weight, polarity, hydrogen bond donors/acceptors) to predict solubility.[9] For N-butylpyridin-3-amine, key descriptors would include its polar surface area (PSA), calculated logP (cLogP), and the number of hydrogen bond donors and acceptors.

-

Machine Learning Models: Recently, machine learning (ML) algorithms have shown high accuracy in predicting solubility.[10] These models are trained on large datasets of experimentally determined solubilities and learn complex relationships between molecular structure (often represented as "fingerprints") and solubility.[9][11] Using a pre-trained ML model could provide a rapid and reasonably accurate estimation of N-butylpyridin-3-amine's solubility in a wide range of organic solvents.

Conclusion

The solubility profile of N-butylpyridin-3-amine is dictated by the balance between its polar, hydrogen-bonding capable aminopyridine core and its non-polar n-butyl substituent. It is predicted to be highly soluble in polar protic and aprotic solvents, with moderate to low solubility in non-polar aliphatic solvents. This guide provides both the theoretical foundation to understand this behavior and a robust, step-by-step experimental protocol for its precise quantification. By integrating these classical methods with modern in silico predictive tools, researchers and drug development professionals can efficiently and accurately characterize the solubility of N-butylpyridin-3-amine, accelerating its application in synthesis and formulation.

References

-

Quora. (2018). Are amines soluble in organic solvents?[Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10874, 3-Butylpyridine. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). 3-Aminopyridine. Retrieved February 6, 2026, from [Link]

-

Krzyżanowski, M., Aishee, S. M., Singh, N., & Goldsmith, B. R. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

-

Oral, J., et al. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Journal of Physical and Chemical Reference Data. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 6, 2026, from [Link]

-

Salah, A. (n.d.). Exp 3 Identification of amine. [Link]

-

D'Hooghe, M., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. [Link]

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]

-

Pipzine Chemicals. (n.d.). 3-n-Butylpyridine. Retrieved February 6, 2026, from [Link]

-

Dhayalan, V., et al. (2024). Synthesis of secondary amines with pyridine moieties via the 1,2‐addition of functionalized arylzinc reagents to pyridyl nitroso compounds. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14322668, N-Butyl-2-pyridinamine. Retrieved February 6, 2026, from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]

-

Dehury, B., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

Unknown. (2020). Amines and Heterocycles. [Link]

-

Al-Barakati, A., & Al-Ajlan, A. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

-

de Souza, R. M., et al. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. PubMed Central. [Link]

-

Sugino, H., & Watanabe, M. (2025). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. ResearchGate. [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [Link]

-

Scitechdaily.com. (2022). New chemical reaction creates a faster, simpler way of making tertiary amines for medicines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties and Applications of 3-Butylpyridine. [Link]

-

Kříž, D., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]

-

Rautio, J., et al. (n.d.). Prodrugs for Amines. MDPI. [Link]

Sources

- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 9. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

The Ascendancy of the 3-Aminopyridine Scaffold: A Technical Guide to N-Butylpyridin-3-amine and its Progenitors

Abstract

The pyridin-3-amine framework represents a cornerstone in contemporary medicinal chemistry, serving as a versatile scaffold for the development of a myriad of therapeutic agents. This in-depth technical guide delves into the history, discovery, and synthetic evolution of this crucial chemical motif, with a particular focus on the synthesis and characterization of N-butylpyridin-3-amine as a representative N-alkylated derivative. We will explore the causal relationships behind synthetic strategies, provide detailed, self-validating experimental protocols, and discuss the broad pharmacological implications of this compound class. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: The Strategic Importance of the 3-Aminopyridine Core

The aminopyridine moiety, a pyridine ring substituted with an amino group, exists in three isomeric forms, each with distinct electronic and steric properties that influence its chemical reactivity and biological activity.[1] Among these, the 3-aminopyridine scaffold has emerged as a particularly privileged structure in drug discovery. Its strategic importance lies in its ability to serve as a versatile building block, allowing for functionalization at multiple positions to modulate physicochemical properties and target interactions.

Historically, the exploration of aminopyridine derivatives has led to significant breakthroughs in various therapeutic areas. Aminopyridines are known to function as potassium channel blockers, a mechanism that has been harnessed for the treatment of neurological disorders.[2][3] Furthermore, the 3-aminopyridine core is a key constituent in a wide range of pharmacologically active compounds, from kinase inhibitors to ligands for nicotinic acetylcholine receptors, underscoring its broad therapeutic potential.[4] This guide will illuminate the journey from the foundational 3-aminopyridine to its more complex derivatives, exemplified by N-butylpyridin-3-amine.

The Genesis of a Scaffold: Discovery and Historical Context

The story of N-butylpyridin-3-amine and its analogues is intrinsically linked to the development of synthetic methodologies for the parent 3-aminopyridine core. The initial discovery and subsequent optimization of synthetic routes to 3-aminopyridine were pivotal, opening the door for its widespread use in medicinal chemistry.

One of the earliest and most well-established methods for the synthesis of 3-aminopyridine is the Hofmann rearrangement of nicotinamide.[5] This reaction, which involves the treatment of an amide with a halogen in the presence of a strong base, provides a direct and efficient route to the corresponding amine with one fewer carbon atom.[2][5][6] The choice of this method was driven by the ready availability of nicotinamide (Vitamin B3), making it an economically viable starting material for large-scale production.

Alternative synthetic strategies were also developed to address different precursor availability and scalability requirements. These include the reduction of 3-nitropyridine and the amination of 3-halopyridines, each with its own set of advantages and challenges in terms of reagent toxicity, reaction conditions, and yield.[2][6] The continuous refinement of these synthetic approaches has ensured a steady supply of the 3-aminopyridine scaffold, fueling its exploration in drug discovery programs.

The conceptual leap to N-alkylated derivatives like N-butylpyridin-3-amine was a natural progression in the quest for optimized pharmacological profiles. The introduction of an alkyl chain, such as a butyl group, can significantly alter a molecule's lipophilicity, membrane permeability, and metabolic stability, all of which are critical parameters in drug design. This strategic modification allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, enhancing its potential as a therapeutic agent.

Synthetic Pathways and Methodologies

The synthesis of N-butylpyridin-3-amine is a multi-step process that begins with the preparation of the 3-aminopyridine core, followed by the introduction of the N-butyl group. The choice of synthetic route is often dictated by factors such as the desired scale, the availability of starting materials, and the need to avoid or introduce other functional groups.

Synthesis of the 3-Aminopyridine Core

As previously mentioned, the Hofmann rearrangement of nicotinamide is a cornerstone of 3-aminopyridine synthesis. The causality behind this choice lies in its efficiency and the use of readily available starting materials.

Caption: Hofmann rearrangement for 3-aminopyridine synthesis.

N-Alkylation of 3-Aminopyridine: The Path to N-Butylpyridin-3-amine

The introduction of the butyl group onto the nitrogen atom of 3-aminopyridine is most effectively achieved through reductive amination . This method is favored for its high selectivity and mild reaction conditions, which minimize the formation of over-alkylated byproducts.[3] The reaction proceeds via the formation of an imine intermediate from the condensation of 3-aminopyridine and butyraldehyde, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination for N-butylpyridin-3-amine synthesis.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 3-aminopyridine and its subsequent N-butylation. These protocols are designed to be self-validating, with clear steps and purification procedures to ensure the desired product is obtained with high purity.

Synthesis of 3-Aminopyridine via Hofmann Rearrangement

Materials:

-

Nicotinamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium hydroxide in water is prepared in a flask and cooled in an ice bath.

-

Bromine is added slowly to the cold NaOH solution while stirring to form a sodium hypobromite solution.

-

Nicotinamide is then added to the freshly prepared sodium hypobromite solution.

-

The reaction mixture is heated gently to initiate the rearrangement.

-

After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid.

-

The aqueous solution is then made basic with a concentrated NaOH solution.

-

The product, 3-aminopyridine, is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 3-aminopyridine can be purified by crystallization from a suitable solvent system, such as benzene/ligroin.[6]

Synthesis of N-Butylpyridin-3-amine via Reductive Amination

Materials:

-

3-Aminopyridine

-

Butyraldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-aminopyridine in an anhydrous solvent such as dichloroethane or THF, add butyraldehyde.

-

A catalytic amount of acetic acid can be added to facilitate imine formation.

-

The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate.

-

Sodium triacetoxyborohydride is then added portion-wise to the reaction mixture. This reducing agent is chosen for its mildness and selectivity for imines over aldehydes.[3]

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude N-butylpyridin-3-amine can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

The identity and purity of N-butylpyridin-3-amine are confirmed through a combination of physicochemical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of 3-Aminopyridine and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3-Aminopyridine | C₅H₆N₂ | 94.11 | 60-63[1] | 248[1] |

| 3-Butylpyridine | C₉H₁₃N | 135.21 | - | 212-214[7] |

| N-Butylamine | C₄H₁₁N | 73.14 | -49[8] | 77-79[8] |

| N-Butylpyridin-3-amine | C₉H₁₄N₂ | 150.22 | (Not available) | (Not available) |

Spectroscopic Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of N-butylpyridin-3-amine. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the butyl group. The chemical shifts and coupling patterns provide definitive structural information.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would confirm the presence of key functional groups. Characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the alkyl chain, and C=C and C=N stretching of the pyridine ring would be observed.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming its structure.

Applications in Drug Discovery and Development

The 3-aminopyridine scaffold is a fertile ground for the discovery of new therapeutic agents. The N-alkylation of this core, as in N-butylpyridin-3-amine, is a key strategy for optimizing drug-like properties.

-

Neurological Disorders: As analogues of known potassium channel blockers, N-alkylated 3-aminopyridines hold promise for the treatment of conditions such as multiple sclerosis and other neurological disorders characterized by impaired nerve conduction.[2]

-

Oncology: The pyridine ring is a common feature in many kinase inhibitors used in cancer therapy. Functionalized 3-aminopyridines can be designed to target specific kinases involved in cancer cell proliferation and survival.[9]

-

Infectious Diseases: The 3-aminopyridine moiety has been incorporated into compounds with activity against various pathogens, including protozoan parasites responsible for neglected tropical diseases.[3] The lipophilic butyl group in N-butylpyridin-3-amine could potentially enhance cell membrane permeability and improve efficacy against intracellular pathogens.

Caption: Therapeutic applications of the 3-aminopyridine scaffold.

Conclusion

The N-butylpyridin-3-amine compound, while not extensively studied as a standalone entity, serves as an excellent model for understanding the broader class of N-alkylated 3-aminopyridine derivatives. The journey from the discovery of the foundational 3-aminopyridine scaffold to the strategic synthesis of its more complex analogues highlights the power of medicinal chemistry in the rational design of novel therapeutics. The synthetic methodologies detailed in this guide provide a robust framework for the preparation of these valuable compounds, while the exploration of their potential applications underscores the enduring importance of the 3-aminopyridine core in the future of drug discovery.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Aminopyridine: A Comprehensive Overview. Available from: [Link]

-

Organic Syntheses. 3-aminopyridine. Available from: [Link]

- Google Patents. CN111170937A - Preparation method of 3-aminopyridine.

-

Wikipedia. 3-Aminopyridine. Available from: [Link]

-

National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available from: [Link]

-

ResearchGate. Synthesis of 3-Aminopyridine. | Download Scientific Diagram. Available from: [Link]

-

National Institutes of Health. N-Amino Pyridinium Salts in Organic Synthesis. Available from: [Link]

-

Pipzine Chemicals. 3-n-Butylpyridine. Available from: [Link]

-

PubChem. 3-Aminopyridine. Available from: [Link]

-

PubChem. 3-Butylpyridine. Available from: [Link]

-

RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

-

National Institutes of Health. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Available from: [Link]

-

ResearchGate. Synthesis, characterization, and antioxidant properties of novel inulin derivatives with amino-pyridine group | Request PDF. Available from: [Link]

-

Wikipedia. n-Butylamine. Available from: [Link]

-

PubChem. N-Butyl-2-pyridinamine. Available from: [Link]

-

YouTube. Amine 3. Physical Properties - Boiling Points & Basicity. Available from: [Link]

-

ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. Available from: [Link]

Sources

- 1. 3-Aminopyridine | 462-08-8 [chemicalbook.com]

- 2. CN111170937A - Preparation method of 3-aminopyridine - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-n-Butylpyridine | Properties, Uses, Safety, Supplier & Manufacturer China | High Purity CAS 1126-18-7 [pipzine-chem.com]

- 8. n-Butylamine - Wikipedia [en.wikipedia.org]

- 9. 3-BUTYLPYRIDINE(539-32-2) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Note: Optimized Reductive Amination Strategies for the Synthesis of N-Butylpyridin-3-amine

Abstract & Strategic Context

This application note details robust protocols for the synthesis of

The transformation involves the reductive amination of pyridin-3-amine (3-aminopyridine) with butyraldehyde (butanal).[1][2] While conceptually simple, this reaction presents specific chemoselective challenges due to the electronic duality of the aminopyridine substrate:

-

Pyridine Nitrogen (

): A basic site capable of coordinating Lewis acids or forming salts, potentially retarding reaction kinetics.[2] -

Exocyclic Amine (

): Electronically deactivated by the electron-deficient pyridine ring (aniline-like behavior), making imine formation slower compared to aliphatic amines.[1][2] -

Over-alkylation: The resulting secondary amine product is more nucleophilic than the starting material, increasing the risk of tertiary amine (

-dibutyl) formation.

This guide prioritizes the Sodium Triacetoxyborohydride (STAB) method for its superior selectivity and functional group tolerance, while providing a Catalytic Hydrogenation protocol for scale-up scenarios.

Chemical Logic & Mechanism[1][2][3]

The "Abdel-Magid" Advantage

The industry standard for this transformation relies on the work of Abdel-Magid et al. (1996).[1][2] We utilize Sodium Triacetoxyborohydride (STAB) ,

-

Selectivity: Unlike Sodium Borohydride (

), STAB is electronically deactivated by three acetoxy groups.[2] It reduces imines/iminium ions much faster than it reduces aldehydes.[1][2][3] This allows for a "One-Pot, Direct" protocol where the amine, aldehyde, and reductant are mixed simultaneously. -

Activation: The reaction requires an acid catalyst (Acetic Acid) to protonate the intermediate hemiaminal, facilitating water loss to form the iminium ion, which is the active species reduced by STAB.

Reaction Pathway Visualization[1]

The following diagram illustrates the mechanistic pathway and the critical role of acid catalysis in driving the equilibrium forward for electron-deficient amines.

Figure 1: Mechanistic pathway for the reductive amination of 3-aminopyridine. Note that for electron-deficient amines, the dehydration to the iminium ion (center) is often rate-limiting and requires acid catalysis.

Experimental Protocols

Protocol A: The Bench Standard (STAB)

Best for: Gram-scale synthesis, high functional group tolerance, and speed.

Reagents:

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: In a dry flask equipped with a magnetic stir bar, dissolve Pyridin-3-amine (10 mmol, 0.94 g) in DCE (30 mL).

-

Aldehyde Addition: Add Butyraldehyde (10.5 mmol, 0.95 mL) followed by Acetic Acid (10-20 mmol, 0.6 - 1.2 mL).[2]

-

Critical Insight: The addition of AcOH is mandatory here.[2] Without it, the electron-deficient amine may not effectively condense with the aldehyde, leading to stalled conversion.

-

-

Reductant Addition: Cool the mixture to 0°C (ice bath) to control exotherm, then add STAB (14 mmol, 3.0 g) portion-wise over 5-10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) under nitrogen atmosphere.

-

Quench: Once complete (typically 2-4 hours), quench by carefully adding saturated aqueous

solution. Stir for 15 minutes to decompose borate complexes. -

Workup: Extract the aqueous layer with DCM (

mL).[1][2] Combine organic layers, wash with brine, dry over

Protocol B: Catalytic Hydrogenation (Scale-Up)

Best for: Multi-gram to Kilogram scale, Green Chemistry requirements (no Boron waste).

Reagents:

Step-by-Step Methodology:

-

Mixing: In a pressure vessel (Parr shaker or autoclave), dissolve Pyridin-3-amine (50 mmol, 4.7 g) and Butyraldehyde (50 mmol, 4.5 mL) in Ethanol (100 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.47 g) under an inert atmosphere (Nitrogen or Argon purge).[1][2]

-

Hydrogenation: Seal the vessel, purge with

(-

Selectivity Note: Mild pressure (30 psi) and neutral solvent prevent the reduction of the pyridine ring (which typically requires acidic media and Pt/Rh catalysts).[2]

-

-

Workup: After consumption of starting material (approx. 4-12 hours), filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with Ethanol.[2]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the product.

Data Summary & Comparison

| Feature | Method A: STAB | Method B: Hydrogenation | Method C: Cyanoborohydride |

| Reagent | |||

| Selectivity | Excellent (Imine > Aldehyde) | Good (Requires pressure control) | Good (pH dependent) |

| Atom Economy | Poor (Boron waste) | Excellent | Moderate |

| Safety | Mild acid release | Flammable gas / Pyrophoric cat.[1][2] | High Toxicity (HCN risk) |

| Reaction Time | 2 - 4 Hours | 4 - 12 Hours | 12 - 24 Hours |

| Yield (Typical) | 85 - 95% | 80 - 90% | 70 - 85% |

| Recommendation | Primary Choice (Lab Scale) | Primary Choice (Scale-Up) | Legacy / Avoid |

Troubleshooting & Quality Control

Controlling Over-Alkylation

If LC-MS indicates significant formation of the tertiary amine (

-

Switch to Stepwise: Stir the amine and aldehyde in MeOH with 3Å molecular sieves for 4 hours before adding the reducing agent. This locks the stoichiometry at 1:1 before reduction occurs.[1][2]

-

Reverse Addition: Add the aldehyde slowly (syringe pump) to the amine/reductant mixture.

Analytical Markers (QC)

Verify the product identity using the following NMR signatures:

-

NMR (400 MHz,

-

Diagnostic Signal: The methylene protons adjacent to the nitrogen (

) typically appear as a triplet around -

Pyridine Ring: Ensure the integration of aromatic protons (approx

6.9 - 8.1 ppm) remains consistent with the butyl chain (3:9 ratio).

Workflow Decision Matrix

Use this logic flow to determine the appropriate protocol for your specific constraints.

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][7][8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[7] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

PubChem Compound Summary. (n.d.). 3-Aminopyridine.[1][2][11][12][13][14] National Center for Biotechnology Information.[1][2] Retrieved October 26, 2023.[2] [Link]

-

Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent developments in reductive amination of carbonyl compounds.[15] Current Organic Chemistry, 12(13), 1093-1115. [Link]

Sources

- 1. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 3. Sodium triacetoxyborohydride [organic-chemistry.org]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 3-Aminopyridine | 462-08-8 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. reddit.com [reddit.com]

- 14. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

Introduction: Unlocking New Potential in the Aminopyridine Ligand Family

An In-depth Technical Guide to N-butylpyridin-3-amine in Coordination Chemistry: Synthesis, Characterization, and Applications

The aminopyridine scaffold is a cornerstone in the design of functional molecules, serving as a versatile building block for ligands in coordination chemistry, catalysts, and as foundational structures in the development of novel pharmaceuticals.[1][2] The strategic placement of the amino group on the pyridine ring significantly influences the molecule's electronic properties, coordination behavior, and biological activity.[1] Among this class, 3-aminopyridine (3-ampy) has been extensively studied, demonstrating a remarkable versatility in its coordination modes, acting as a monodentate ligand through its pyridyl nitrogen or as a bridging ligand utilizing both its nitrogen donors.[3][4]

This guide focuses on N-butylpyridin-3-amine , a functionalized derivative of 3-ampy. The introduction of an N-butyl group onto the amino nitrogen is a deliberate modification designed to modulate the ligand's steric and electronic profile. The alkyl chain introduces steric bulk around the amino nitrogen, effectively directing metal coordination to the more accessible pyridyl nitrogen. Concurrently, the electron-donating nature of the butyl group enhances the basicity of the pyridyl nitrogen, potentially leading to stronger metal-ligand bonds and modified reactivity in the resulting coordination complexes.

Here, we present a comprehensive overview of N-butylpyridin-3-amine as a ligand, from its synthesis to the preparation and characterization of its metal complexes. We further explore its potential applications in catalysis and drug development, providing detailed, field-proven protocols to guide researchers in harnessing its unique properties.

Part 1: Ligand Synthesis and Properties

The strategic synthesis of the ligand is the first critical step. While numerous methods exist for N-alkylation of amines, a robust and scalable approach is essential for generating high-purity material for coordination studies.

Protocol 1: Synthesis of N-butylpyridin-3-amine via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination offers a highly efficient and functional-group-tolerant method for C-N bond formation. This protocol is adapted from established procedures for the amination of heteroaryl halides.[1]

Rationale: This method is chosen over traditional SN2 alkylation to minimize potential side reactions, such as the quaternization of the pyridine nitrogen, and to ensure high regioselectivity. The use of a palladium catalyst and a specialized ligand allows the reaction to proceed under relatively mild conditions with high yields.

Materials:

-

3-Bromopyridine (1.0 eq)

-

n-Butylamine (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)

-

Sodium tert-butoxide (NaOtBu, 1.5 eq)

-

Anhydrous, degassed toluene

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromopyridine, Pd(OAc)₂, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add degassed toluene via syringe, followed by n-butylamine.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-butylpyridin-3-amine.

Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Coordination Chemistry and Complex Synthesis

With its sterically unencumbered pyridyl nitrogen and enhanced basicity, N-butylpyridin-3-amine is an excellent candidate for forming stable complexes with a wide range of transition metals. The synthesis typically involves the direct reaction of the ligand with a suitable metal salt.

Protocol 2: General Synthesis of a [M(N-butylpyridin-3-amine)₂Cl₂] Complex

This protocol provides a general methodology for synthesizing a representative metal(II) chloride complex. It can be adapted for various metal salts (e.g., nitrates, tetrafluoroborates) and stoichiometries.

Rationale: The choice of a 2:1 ligand-to-metal ratio often leads to the formation of stable, four-coordinate tetrahedral or square planar complexes, or serves as a basis for six-coordinate octahedral complexes if solvent molecules also coordinate. Acetonitrile is a good solvent choice as it can dissolve both the ligand and many metal salts, and it is relatively non-coordinating compared to the primary ligand.

Materials:

-

Metal(II) chloride (e.g., CoCl₂, NiCl₂, CuCl₂, PdCl₂) (1.0 eq)

-

N-butylpyridin-3-amine (2.1 eq)

-

Anhydrous acetonitrile or ethanol

-

Schlenk flask

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the metal(II) chloride in a minimal amount of anhydrous acetonitrile.

-

In a separate flask, dissolve N-butylpyridin-3-amine in anhydrous acetonitrile.

-

Add the ligand solution dropwise to the stirring metal salt solution at room temperature. A color change or precipitation is often observed immediately, indicating complex formation.[5]

-

Stir the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.

-

Reduce the solvent volume under vacuum until the product begins to precipitate.

-

If necessary, add a less polar co-solvent (e.g., diethyl ether) to induce further precipitation.[5]

-

Isolate the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

For X-ray quality crystals, recrystallization can be performed by slow evaporation of a saturated solution or by vapor diffusion.

Validation: The formation of the complex should be confirmed by techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis. The definitive structure and coordination geometry are best determined by single-crystal X-ray diffraction.

Part 3: Structural Characterization

A thorough characterization is crucial to understanding the properties and potential applications of the synthesized complexes. A combination of spectroscopic and crystallographic techniques provides a complete picture of the coordination environment.

Key Characterization Techniques:

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional structure. It provides data on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, octahedral), and intermolecular interactions like hydrogen bonding or π-π stacking.[3]

-